molecular formula C25H23N3O3S B11609257 (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11609257
M. Wt: 445.5 g/mol
InChI Key: LFSOQWBXVJFSER-RCCKNPSSSA-N
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Description

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines benzofuran, thiazole, and triazole rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-1-benzofuran-2-carbaldehyde with 2-(pentyloxy)benzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran or thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

The compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.

    Ethyl 3-(furan-2-yl)propionate: Used as a flavoring agent in the food industry.

Uniqueness

Compared to similar compounds, (5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[2-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its complex structure and diverse range of applications. Its combination of benzofuran, thiazole, and triazole rings provides unique chemical properties that can be exploited in various fields of research and industry.

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

(5E)-2-(3-methyl-1-benzofuran-2-yl)-5-[(2-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H23N3O3S/c1-3-4-9-14-30-19-12-7-5-10-17(19)15-21-24(29)28-25(32-21)26-23(27-28)22-16(2)18-11-6-8-13-20(18)31-22/h5-8,10-13,15H,3-4,9,14H2,1-2H3/b21-15+

InChI Key

LFSOQWBXVJFSER-RCCKNPSSSA-N

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2

Canonical SMILES

CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2

Origin of Product

United States

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